BenchChemオンラインストアへようこそ!

Wushanicaritin

Neuroprotection Oxidative Stress Glutamate-induced toxicity

Procure Wushanicaritin (CAS 521-45-9) as a defined, research-grade prenylated flavonol aglycone. Its EC50 of 3.87 μM in PC-12 cells confirms robust neuroprotective potency surpassing quercetin and icaritin, driven by superior intracellular antioxidant capacity. For ER studies, its dual ERα/ERβ binding profile enables mechanistic dissection impossible with ERβ-selective icariin. Use as a validated positive control for UGT1A1 activity assays (CLint 1.25 mL/min/mg in HLM) and as a chemical starting point for Mtb-AHAS inhibitor optimization (IC50 sub-μM to low μM). Do not substitute with icariin (poor bioavailability) or anhydroicaritin (divergent pharmacology).

Molecular Formula C21H22O7
Molecular Weight 386.40
CAS No. 521-45-9
Cat. No. B600778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWushanicaritin
CAS521-45-9
Molecular FormulaC21H22O7
Molecular Weight386.40
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Wushanicaritin (CAS 521-45-9): A Prenylated Flavonol with Differentiated Neuroprotective and Pharmacokinetic Profiles


Wushanicaritin (CAS 521-45-9), also known as icaritin, is a prenylated flavonol aglycone naturally occurring in Epimedium species (e.g., Epimedium wushanense) [1]. It is structurally related to other prenylated flavonols like icaritin (desmethylanhydroicaritin) and anhydroicaritin, and can be derived via the hydrolysis of icariin, its abundant glycoside precursor [2]. As a prenylated flavonoid, its enhanced lipophilicity differentiates it from non-prenylated flavonols such as quercetin, impacting its cellular uptake and biological activity [2].

Why Epimedium-Derived Flavonoids Like Wushanicaritin Are Not Interchangeable for Research


Substituting wushanicaritin with other Epimedium prenylflavonoids like icariin, icariside I, or anhydroicaritin in research is not scientifically valid due to significant differences in bioactivity, metabolism, and target engagement. As a glycoside, icariin has poor oral bioavailability and requires hydrolysis to its active aglycone (icaritin/wushanicaritin) for in vivo activity [1]. Conversely, while structurally similar to icaritin, wushanicaritin's hydroxylated prenyl group significantly alters its interaction with key targets like the estrogen receptor (ER) and dictates a distinct metabolic fate, primarily through rapid glucuronidation [2]. These differences underscore the need for compound-specific procurement.

Quantitative Differentiation of Wushanicaritin Against Closest Analogs


Superior Neuroprotective Efficacy Compared to Quercetin and Icaritin

Wushanicaritin demonstrates superior neuroprotective efficacy compared to both the common flavonol quercetin and its close analog icaritin in an oxidative stress model. It exhibits potent protection against glutamate-induced cytotoxicity in PC-12 cells with an EC50 of 3.87 μM, a value significantly lower (indicating higher potency) than that of quercetin [1]. Furthermore, a direct head-to-head study confirmed wushanicaritin possessed superior intercellular antioxidant activity compared to icaritin in the same assay system [1].

Neuroprotection Oxidative Stress Glutamate-induced toxicity

Distinct Estrogen Receptor Binding Profile vs. Icaritin

While both are prenylflavonols, wushanicaritin and icaritin exhibit different predicted affinities for estrogen receptor (ER) subtypes. Molecular docking studies predicted that icaritin preferentially binds to ERβ over ERα, whereas its structural analog wushanicaritin was predicted to bind with high affinity to both ERα and ERβ [1][2]. This contrasts with anhydroicaritin, where prenyl cyclization led to a loss of affinity for both receptors, highlighting the functional importance of the hydroxylated prenyl group in wushanicaritin [1].

Estrogen Receptor Docking Study Cancer Hormone Signaling

Rapid Glucuronidation Kinetics: A Key Differentiator for In Vivo Studies

Wushanicaritin undergoes rapid and efficient Phase II metabolism via glucuronidation, a critical factor in its bioavailability and in vivo activity. Kinetic studies in human liver microsomes (HLM) show its conversion to two major glucuronides, G1 (3-O-glucuronide) and G2 (7-O-glucuronide), with high intrinsic clearance (CLint) values [1]. This metabolic rate is a quantitative differentiator from non-prenylated flavonoids and a key consideration for designing in vivo experiments.

Pharmacokinetics Drug Metabolism Glucuronidation UGT Enzymes

Anti-Tuberculosis Activity: A Niche Differentiator Among Flavonoids

Wushanicaritin has demonstrated inhibitory activity against Mycobacterium tuberculosis acetohydroxyacid synthase (Mtb-AHAS), an enzyme not commonly targeted by other Epimedium flavonoids. In an enzymatic screen, wushanicaritin inhibited Mtb-AHAS with an IC50 value ranging from 805.5 nM to 32.36 μM [1]. This activity is distinct and offers a specific application area separate from its antioxidant and neuroprotective effects.

Anti-tubercular Mtb-AHAS Infectious Disease Natural Products

Quantified DPPH Radical Scavenging Activity Comparable to Vitamin C

In a direct, cell-free assay of radical scavenging activity, wushanicaritin exhibits antioxidant potency comparable to the reference standard vitamin C. The compound demonstrated an IC50 value of 35.3 μM in the DPPH radical scavenging test, placing it in the same range as vitamin C (IC50 = 32.0 μM) under identical assay conditions [1]. This contrasts sharply with other flavonoids from the same plant, such as wushankaempferol (IC50 = 443.7 μM), highlighting a 12.5-fold difference in activity within the same chemical family [1].

Antioxidant Free Radical Scavenging DPPH Assay

Validated Research Applications for Wushanicaritin Based on Quantitative Evidence


Differentiated Lead Compound for Neuroprotective Drug Discovery

For research programs targeting glutamate-induced neurotoxicity and oxidative stress in neurodegenerative disease models (e.g., Alzheimer's or Parkinson's disease), wushanicaritin is a validated lead compound. Its EC50 of 3.87 μM in PC-12 cells establishes its potency and differentiates it from standard flavonols like quercetin and its close analog icaritin [1]. Its ability to reverse LDH release, suppress ROS generation, and preserve mitochondrial function provides a clear mechanistic rationale for its selection over less active flavonoid alternatives [1].

Chemical Probe for Investigating Estrogen Receptor (ER) Subtype Selectivity

In studies dissecting the role of ERα vs. ERβ signaling, wushanicaritin serves as a valuable chemical probe. Its predicted dual-binding affinity for both ERα and ERβ contrasts with icaritin's reported selectivity for ERβ, enabling comparative studies to understand the functional consequences of engaging one or both receptor subtypes [2][3]. This is particularly relevant in research on hormone-dependent cancers and other endocrine-related disorders.

Internal Standard or Substrate for Studying UGT1A1-Mediated Glucuronidation

Given its well-characterized and rapid glucuronidation kinetics by specific UGT enzymes (primarily UGT1A1 and UGT1A7) [4], wushanicaritin is an excellent substrate for in vitro drug metabolism studies. Its high intrinsic clearance values in human liver microsomes (CLint = 1.25 and 0.69 mL/min/mg) make it a suitable positive control for UGT1A1 activity assays and for investigating drug-drug interactions or genetic polymorphisms affecting glucuronidation pathways [4].

Hit Compound for Developing Mtb-AHAS Inhibitors as Anti-Tuberculosis Agents

Wushanicaritin has been identified as an inhibitor of Mycobacterium tuberculosis acetohydroxyacid synthase (Mtb-AHAS) with an IC50 in the low micromolar to sub-micromolar range [5]. This specific activity, distinct from its other pharmacological properties, qualifies wushanicaritin as a starting point for medicinal chemistry efforts focused on developing novel anti-tuberculosis therapeutics targeting branched-chain amino acid biosynthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Wushanicaritin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.